molecular formula C7H4F3NO3 B2426216 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid CAS No. 1189757-60-5

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid

Katalognummer B2426216
CAS-Nummer: 1189757-60-5
Molekulargewicht: 207.108
InChI-Schlüssel: XGJIFZUSYVVJCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative and belongs to the class of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

  • Research has explored various synthesis pathways for dihydropyridine derivatives, including those similar to 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid. For instance, Wiedemann and Grohmann (2009) investigated historical and new synthesis routes to 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carboxylic acid, highlighting the challenges and successes in synthesizing these compounds (Wiedemann & Grohmann, 2009).

Biological Evaluation and QSAR Studies

  • Novel derivatives of 6-oxo-pyridine-3-carboxamide, which are structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. El-Sehrawi et al. (2015) conducted these evaluations, demonstrating the potential of these compounds in antimicrobial applications (El-Sehrawi et al., 2015).

Cardiotonic Activity Studies

  • The synthesis and cardiotonic activity of various 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids and their esters, including compounds with trifluoromethyl groups, have been studied by Mosti et al. (1992). This research is significant for understanding the therapeutic potential of these compounds in cardiology (Mosti et al., 1992).

Crystallographic Studies

  • The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, has been studied by Ye and Tanski (2020). These studies provide insights into the molecular structure and potential interactions of similar compounds (Ye & Tanski, 2020).

Catalytic and Biological Applications

  • A study by Paul et al. (2021) on MgO nanoparticles synthesized from similar dihydropyridine compounds showed their effectiveness as catalysts in chemical reactions and potential biological activities. This indicates a possible application area for the compound (Paul et al., 2021).

Conformational Analysis and Activity

  • Orsini et al. (1993) conducted a conformational analysis and studied the inotropic activity of 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, which can provide insights into the potential pharmaceutical applications of similar compounds (Orsini et al., 1993).

Safety and Hazards

The safety information for 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name

6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJIFZUSYVVJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid

CAS RN

1189757-60-5
Record name 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(trifluoromethyl)pyridin-2-ol (0.960 g, 3.97 mmol, Aldrich) in THF (20 mL) at −78° C. under N2 was slowly added n-butyllithium solution, 1.6 M in hexane (5.45 mL, 8.73 mmol). After addition, the mixture was stirred at −78° C. for 30 min. Then, dry ice was added and the mixture was stirred at −78° C. for 30 min and at rt for 30 min. Water (20 mL) was then added slowly, and the mixture was stirred at rt for 15 min. The aqueous phase was collected and acidified (pH=5-6) using concentrated HCl. The mixture was extracted with EtOAc (3×15 mL). The combined organic layers were dried (MgSO4), concentrated, and dried in vacuo to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 208 (M+H).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.